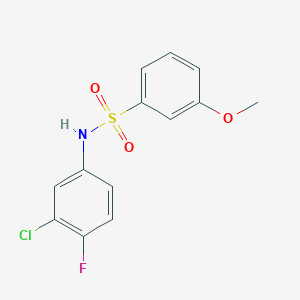

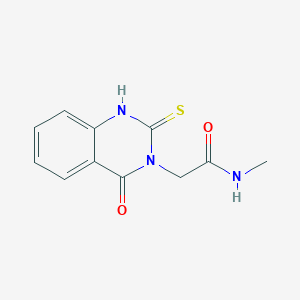

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, an improved three-step process for the synthesis of gefitinib, a compound with a similar structure, from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, the structure of gefitinib, a compound with a similar structure, was analyzed using X-ray structure analysis . The quinazoline and benzene rings were found to be nearly coplanar, and the morpholine ring was almost perpendicular to the quinazoline ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the crude compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine was crystallized using isopropanol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the intermediates in the synthesis of gefitinib were characterized using NMR, mass spectroscopy, DSC, and XRPD analyses .科学的研究の応用

Electrophilic Fluorination

A novel electrophilic fluorinating agent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), serves as a sterically demanding analogue of popular fluorinating reagents. NFBSI enhances the enantioselectivity of fluorination reactions, improving product selectivity by as much as 18% compared to its analogues, indicating its potential application in synthesizing enantioselective compounds (H. Yasui et al., 2011).

Antitumor Activity

Research on sulfonamide-focused libraries has unveiled compounds, including close analogues of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide, with potent cell cycle inhibitory properties against various human cancer cell lines. These compounds disrupt tubulin polymerization or cause antiproliferative effects, demonstrating their potential in cancer treatment. High-density oligonucleotide microarray analysis further characterizes these antitumor sulfonamides based on gene expression changes, illuminating drug-sensitive cellular pathways (T. Owa et al., 2002).

Crystal Structure Analysis

The study of crystal structures of sulfonamide compounds, including analogues of this compound, reveals insights into their supramolecular architecture. These structures demonstrate different types of intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, which lead to the formation of two-dimensional and three-dimensional architectures, respectively. Such studies are crucial for understanding the structural basis of their reactivity and potential applications (V. Z. Rodrigues et al., 2015).

作用機序

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and other cellular functions . The downstream effects of this inhibition are yet to be fully understood and may vary depending on the specific cellular context.

Result of Action

The inhibition of EGFR tyrosine kinase by this compound can lead to the suppression of cancer cell proliferation . For instance, in colon cancer cells, the compound has been shown to induce apoptosis, produce cell cycle arrest at the G2 phase, activate the intrinsic apoptotic pathway, and increase the levels of reactive oxygen species (ROS) .

Safety and Hazards

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-13(15)12(14)7-9/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQQQFJINDMTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778202.png)

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)

![6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2778204.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2778206.png)

![3-Methoxy-4-[2-(2-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2778217.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide](/img/structure/B2778218.png)

![N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide](/img/structure/B2778222.png)